N-iodoacetyl-3,5-dimethyl piperidine

Catalog No.
S8726041
CAS No.
M.F
C9H16INO
M. Wt
281.13 g/mol
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N-iodoacetyl-3,5-dimethyl piperidine

Product Name

N-iodoacetyl-3,5-dimethyl piperidine

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-iodoethanone

Molecular Formula

C9H16INO

Molecular Weight

281.13 g/mol

InChI

InChI=1S/C9H16INO/c1-7-3-8(2)6-11(5-7)9(12)4-10/h7-8H,3-6H2,1-2H3

InChI Key

YMIGLMCSIFPCHD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CI)C

Catalytic Pathways in Piperidine Backbone Functionalization

The aza-Prins cyclization represents another catalytic pathway, where Lewis acids such as ZrCl₄ or NbCl₅ activate carbonyl groups, enabling cyclization with homoallylic amines or epoxides. This method’s trans-selectivity, driven by steric hindrance during nucleophilic attack, could be adapted to introduce functional groups adjacent to the nitrogen atom prior to iodoacetylation.

Iodoacetyl Group Introduction via Nucleophilic Substitution Strategies

The introduction of the iodoacetyl group to 3,5-dimethylpiperidine is achieved through nucleophilic substitution (Sₙ2) reactions. The primary amine group of 3,5-dimethylpiperidine reacts with iodoacetyl chloride in the presence of a base such as triethylamine (TEA), which neutralizes the generated HCl and drives the reaction to completion. The general reaction scheme is as follows:

$$
\text{3,5-Dimethylpiperidine} + \text{Iodoacetyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{N-Iodoacetyl-3,5-dimethylpiperidine} + \text{HCl}
$$

Key considerations include:

  • Stoichiometry: A 1:1 molar ratio of amine to iodoacetyl chloride ensures minimal side products.
  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve both reactants.
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track progress, with typical reaction times ranging from 4–6 hours at room temperature.

Optimization of Reaction Parameters for Regioselective Modifications

Regioselectivity in N-iodoacetyl-3,5-dimethyl piperidine synthesis is influenced by reaction temperature, solvent polarity, and catalyst loading. Elevated temperatures (up to 60°C) accelerate the reaction but risk thermal degradation of the iodoacetyl group. Conversely, lower temperatures favor selectivity but prolong reaction times.

Table 1: Optimization Parameters for Iodoacetylation

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–40°CHigher temps reduce reaction time but may degrade product
SolventDCM or THFPolar aprotic solvents enhance nucleophilicity
BaseTEA (1.2 equiv)Neutralizes HCl without side reactions
Reaction Time4–6 hoursLonger durations risk byproduct formation

Protecting group strategies, such as temporary Boc (tert-butyloxycarbonyl) protection of the piperidine nitrogen, can further enhance regioselectivity during multi-step syntheses. However, this approach adds complexity to the purification process.

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthesis

Solution-phase synthesis remains the predominant method for N-iodoacetyl-3,5-dimethyl piperidine due to its scalability and ease of monitoring. Solid-phase approaches, while advantageous for combinatorial chemistry, are not widely reported for this compound. Challenges include the incompatibility of iodoacetyl groups with common resin substrates and difficulties in cleaving the final product without side reactions.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

281.02766 g/mol

Monoisotopic Mass

281.02766 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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